1-Boc-5-chloro-3-(chloromethyl)-7-azaindole

Medicinal chemistry Building block procurement Quality control

1-Boc-5-chloro-3-(chloromethyl)-7-azaindole (CAS 1029053-07-3) is a fully substituted 7-azaindole building block in which the N1-position carries a Boc (tert-butoxycarbonyl) protecting group, the C5-position bears a chlorine atom, and the C3-position is functionalized with a chloromethyl group. The compound belongs to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged heterocyclic core in kinase inhibitor drug discovery and other medicinal chemistry programs.

Molecular Formula C13H14Cl2N2O2
Molecular Weight 301.16 g/mol
CAS No. 1029053-07-3
Cat. No. B1441428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5-chloro-3-(chloromethyl)-7-azaindole
CAS1029053-07-3
Molecular FormulaC13H14Cl2N2O2
Molecular Weight301.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)CCl
InChIInChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3
InChIKeyALEVEMLUIQUJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-5-chloro-3-(chloromethyl)-7-azaindole (CAS 1029053-07-3) – Key Intermediate Characteristics for Procurement


1-Boc-5-chloro-3-(chloromethyl)-7-azaindole (CAS 1029053-07-3) is a fully substituted 7-azaindole building block in which the N1-position carries a Boc (tert-butoxycarbonyl) protecting group, the C5-position bears a chlorine atom, and the C3-position is functionalized with a chloromethyl group . The compound belongs to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged heterocyclic core in kinase inhibitor drug discovery and other medicinal chemistry programs [1]. Its molecular formula is C₁₃H₁₄Cl₂N₂O₂ with a molecular weight of 301.17 g/mol, and it is supplied as a research-grade intermediate typically at ≥95% purity .

Why 1-Boc-5-chloro-3-(chloromethyl)-7-azaindole Cannot Be Replaced by Unprotected or Differently Halogenated 7-Azaindole Analogs


Simple structural analogs such as 5-chloro-7-azaindole (CAS 866546-07-8) or 3-(chloromethyl)-7-azaindole (CAS 201537-87-3) lack the N1-Boc protection essential for preventing unwanted N-alkylation, oxidation, or metal coordination during multi-step synthetic sequences [1]. Furthermore, replacing the 5-chloro substituent with fluorine (CAS 1234615-73-6) or bromine (CAS 1234616-42-2) alters the electronic and steric properties that govern downstream reactivity in cross-coupling, nucleophilic aromatic substitution, and target binding [2]. The dual electrophilic character arising from the simultaneous presence of both the 5-chloro (aryl chloride) and 3-chloromethyl (benzylic chloride) groups confers a unique orthogonal reactivity profile that cannot be recapitulated by analogs bearing only a single halogen or a different 5-halo substitution pattern [3].

Quantitative Differentiation Evidence for 1-Boc-5-chloro-3-(chloromethyl)-7-azaindole vs. Closest Analogs


Purity Comparability Across 1-Boc-5-halo-3-(chloromethyl)-7-azaindole Series

The 5-chloro derivative is available at 97% purity from AChemBlock, which is equivalent to the 5-bromo analog (97%, same supplier) and only marginally lower than the 5-fluoro analog (98%, Bidepharm) . This parity in commercially achievable purity demonstrates that procurement of the 5-chloro variant does not entail a quality compromise relative to its halogen counterparts. However, the absence of a statistically significant purity advantage means that selection should be driven by the intended synthetic application rather than by purity superiority.

Medicinal chemistry Building block procurement Quality control

Hammett Electronic Differentiation of 5-Chloro vs. 5-Fluoro and 5-Bromo Substituents

The 5-chloro substituent exerts a meta electronic effect quantified by the Hammett σ_m constant of +0.373, which is intermediate between fluorine (σ_m = +0.337) and bromine (σ_m = +0.393) [1]. This 10.7% stronger electron-withdrawing effect relative to fluorine, and 5.1% weaker effect relative to bromine, translates into distinct modulation of the pyrrole ring electron density and, consequently, differential reactivity in electrophilic aromatic substitution and cross-coupling reactions catalyzed by palladium or copper [2]. In kinase inhibitor SAR campaigns, such electronic perturbations have been shown to alter inhibitor potency by >10-fold across halogen scans, making the choice of halogen a critical parameter [3].

Structure-activity relationship Medicinal chemistry Physical organic chemistry

Orthogonal Synthetic Utility of the 3-Chloromethyl Handle in 7-Azaindole Derivatization

The 3-chloromethyl group is a well-precedented electrophilic handle for nucleophilic displacement, enabling efficient introduction of amines, thiols, alkoxides, and stabilized carbanions. In a seminal study on acylation of azaindoles at C-3, chloromethyl oxalate was successfully attached to the 3-position of 5-chloro-7-azaindoles using AlCl₃ in CH₂Cl₂ at room temperature, demonstrating the reactivity of this position [1]. The presence of the Boc protecting group on N1 is essential in this context: unprotected 7-azaindoles undergo competing N-alkylation under the same conditions, reducing the yield of the desired C3-functionalized product by an estimated 20–40% based on model studies of indole N- vs. C-alkylation selectivity [2].

Synthetic chemistry Building block Nucleophilic substitution

Synthesis of 5-Chloro-7-azaindoles via Fischer Reaction Establishes Synthetic Tractability

A robust and scalable Fischer indole synthesis in polyphosphoric acid has been reported specifically for the 5-chloro-7-azaindole system, enabling the preparation of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with alkyl and aryl substituents in yields ranging from 45% to 78% [1]. This methodology provides a direct synthetic route to the core scaffold, and a two-step manufacturing process for 5-chloro-7-azaindole from readily available precursors has been patented, describing yields exceeding 70% on multi-kilogram scale [2]. The combination of this efficient core synthesis with standard Boc protection chemistry establishes a well-validated supply chain pathway that is not equally demonstrated for the 5-fluoro or 5-bromo congeners at comparable scale and cost.

Synthetic methodology Heterocyclic chemistry Process chemistry

Recommended Application Scenarios for 1-Boc-5-chloro-3-(chloromethyl)-7-azaindole Based on Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring Halogen SAR Scanning

The 5-chloro substitution, with its intermediate Hammett σ_m of +0.373 relative to fluorine (+0.337) and bromine (+0.393), provides a valuable data point in halogen scanning campaigns aimed at optimizing kinase inhibitor potency, selectivity, and metabolic stability [1]. The 7-azaindole scaffold is a validated kinase hinge-binding motif, and 5-chloro derivatives have been specifically explored in JAK, BTK, ABL/SRC, and PIM kinase programs [2]. Procurement of the target compound enables systematic SAR exploration where both electronic modulation (via 5-Cl) and C3 vector diversification (via chloromethyl displacement) can be achieved from a single intermediate.

Parallel Library Synthesis via Orthogonal C3 and C5 Functionalization

The simultaneous presence of a benzylic chloromethyl group at C3 (reactive toward SN2 nucleophiles) and an aryl chloride at C5 (amenable to Pd-catalyzed cross-coupling including Suzuki, Buchwald-Hartwig, and Sonogashira reactions) enables sequential, orthogonal diversification [1]. This dual-electrophile architecture allows medicinal chemistry teams to generate diverse compound libraries from a single advanced intermediate, maximizing the value of each procurement batch. The Boc group on N1 ensures that neither reactive handle is compromised by undesired side reactions at the indole nitrogen [2].

Large-Scale Synthesis of 5-Chloro-7-azaindole-Derived Drug Candidates

The validated multi-kilogram synthetic route to the 5-chloro-7-azaindole core, combined with well-established Boc protection chemistry, provides a reliable supply chain for programs advancing toward preclinical development [1]. The 5-chloro analog benefits from lower raw material costs compared to the 5-bromo variant and avoids the specialized handling and metabolic defluorination concerns sometimes associated with fluoroaromatic drug candidates [2]. This makes the 5-chloro compound the preferred choice for programs requiring gram-to-kilogram quantities of a consistent-quality intermediate.

Targeted Covalent Inhibitor Design Exploiting the 3-Chloromethyl Warhead

The 3-chloromethyl group can serve as a latent electrophilic warhead precursor or as a handle for installing acrylamide, vinyl sulfonamide, or other covalent warheads via nucleophilic displacement [1]. Given that several 7-azaindole-based irreversible kinase inhibitors are in clinical development, the target compound offers an attractive entry point for designing covalent inhibitors where the 5-chloro substituent provides additional binding site complementarity without introducing excessive reactivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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